Diphenylhydantoic acid (DPHA) is a degradation product found in parenteral formulations of the anticonvulsant medications phenytoin and fosphenytoin []. It is also a minor metabolite of phenytoin, identified in the urine of various species, including humans, following oral or intravenous phenytoin administration [, ].
While the provided papers do not focus on detailing specific chemical reactions involving DPHA, they do mention its involvement in metabolic pathways. For example, DPHA can be produced through the hydrolysis of phenytoin []. Additionally, studies have shown that a small fraction of phenytoin metabolites, such as p-HPPH and DHD, can be converted to OMCAT, a catechol metabolite of DPH [].
Toxicological Studies: DPHA has been investigated for its potential toxicity in various studies [, ]. These studies aim to understand the safety profile of DPHA, particularly in the context of its presence as a degradation product in pharmaceutical formulations. For instance, in vitro studies have assessed its mutagenicity and potential for chromosomal aberrations []. In vivo studies using animal models have been conducted to evaluate its effects on prenatal development and overall toxicity [, ].
Metabolic Studies: Researchers utilize DPHA to understand the metabolic pathways of phenytoin [, , ]. By analyzing the presence and levels of DPHA in biological samples, researchers gain insights into the breakdown and elimination processes of phenytoin in different species. For example, studies have investigated the excretion patterns of DPHA in urine and feces of animals treated with phenytoin [, ].
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: